molecular formula C24H23N3O3S2 B2516340 (Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850910-65-5

(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2516340
CAS RN: 850910-65-5
M. Wt: 465.59
InChI Key: VLWPSUVESQLIEE-IZHYLOQSSA-N
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Description

(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C24H23N3O3S2 and its molecular weight is 465.59. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies

Microwave irradiation has emerged as a cleaner, more efficient, and faster method for synthesizing benzothiazole derivatives, including compounds structurally related to the specified chemical. This approach offers advantages over traditional thermal heating by providing good to excellent yields in a solvent-free medium, highlighting a green chemistry perspective in the synthesis of complex molecules (Saeed, 2009).

Sensing Applications

Benzothiazole derivatives have demonstrated potential as chemosensors for cyanide anions. Research involving coumarin benzothiazole derivatives has explored their photophysical properties and recognition capabilities for cyanide ions. These compounds exhibit significant changes in fluorescence upon interaction with cyanide, enabling their application as sensitive and selective sensors (Wang et al., 2015).

Biological Activities

The structural motif of benzothiazole and its derivatives has been extensively explored for anticancer properties. Various studies have synthesized and evaluated benzothiazole derivatives, revealing moderate to excellent anticancer activities against different cancer cell lines, such as breast, lung, colon, and ovarian cancer. These findings suggest the potential of such compounds in the development of new anticancer agents (Ravinaik et al., 2021).

Molecular and Structural Analysis

The crystal and molecular structures of related compounds have been determined, shedding light on their conformational and geometrical features. Such studies contribute to understanding the molecular basis of their reactivity, biological activity, and potential applications in materials science (Kranjc et al., 2011).

properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-3-27(17-18-9-5-4-6-10-18)32(29,30)20-15-13-19(14-16-20)23(28)25-24-26(2)21-11-7-8-12-22(21)31-24/h4-16H,3,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWPSUVESQLIEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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